Demethyl Naproxen Acyl-|A-D-glucuronide
Description
Contextualization within Xenobiotic Biotransformation Pathways
Xenobiotic biotransformation is the process by which living organisms metabolize foreign chemical substances (xenobiotics). mhmedical.com This process typically occurs in two phases: Phase I and Phase II. mhmedical.com Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule. mhmedical.com Phase II reactions then conjugate these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion from the body. mhmedical.comwikipedia.org
The metabolism of naproxen (B1676952) is a classic example of these pathways. Naproxen first undergoes a Phase I demethylation reaction, catalyzed by cytochrome P450 enzymes (primarily CYP2C9 and CYP1A2), to form its primary metabolite, O-desmethylnaproxen. nih.govnih.govclinpgx.org This metabolite then serves as a substrate for Phase II conjugation. O-desmethylnaproxen possesses two functional groups available for glucuronidation: a phenolic hydroxyl group and a carboxylic acid group. nih.gov The conjugation of glucuronic acid to the carboxylic acid moiety results in the formation of Demethyl Naproxen Acyl-β-D-glucuronide. nih.govnih.gov Concurrently, conjugation at the phenolic site can also occur, leading to a separate phenolic glucuronide metabolite. nih.gov
Table 1: Overview of Naproxen Biotransformation This interactive table outlines the primary metabolic pathways for naproxen.
| Phase | Process | Enzymes | Substrate | Product(s) |
|---|---|---|---|---|
| Phase I | O-Demethylation | CYP1A2, CYP2C9, CYP2C8 nih.govnih.gov | Naproxen | O-desmethylnaproxen nih.gov |
| Phase II | Acyl Glucuronidation | UGT2B7, others nih.govnih.gov | Naproxen | Naproxen Acyl-β-D-glucuronide nih.gov |
| Phase II | Acyl Glucuronidation | UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, 2B7 nih.govnih.gov | O-desmethylnaproxen | Demethyl Naproxen Acyl-β-D-glucuronide nih.gov |
| Phase II | Phenolic Glucuronidation | UGT1A1, 1A7, 1A9, 1A10 nih.govnih.gov | O-desmethylnaproxen | Desmethylnaproxen (B1198181) Phenolic Glucuronide nih.gov |
Significance of Acyl Glucuronidation in Drug Metabolism Studies
Glucuronidation is a predominant Phase II metabolic pathway for a vast number of drugs and other xenobiotics. wikipedia.orgnih.gov While it is largely considered a detoxification process that renders compounds more hydrophilic for elimination, the formation of acyl glucuronides (AGs) has unique implications that command significant scientific attention. nih.govnih.govjove.com
AGs are distinguished by the ester linkage between the drug's carboxylic acid group and glucuronic acid, which makes them chemically reactive. acs.orgnih.gov This reactivity manifests primarily in two ways:
Intramolecular Rearrangement: The acyl group can migrate from its initial, enzymatically formed 1-O-β position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid moiety. acs.orgacs.orgcurrentseparations.com This pH-dependent process, known as acyl migration, occurs under physiological conditions and results in the formation of positional isomers that are often resistant to cleavage by β-glucuronidase enzymes. nih.govportlandpress.com
Covalent Binding to Macromolecules: The electrophilic nature of the ester carbonyl carbon in AGs allows them to react with nucleophilic sites on proteins and other macromolecules. nih.govnih.govnih.gov This can occur either by direct nucleophilic displacement (transacylation) or via glycation pathways following acyl migration. nih.govnih.gov The formation of these covalent adducts can potentially alter the structure and function of the target protein. nih.gov
Because of this inherent reactivity, the study of AGs is a critical component of drug development and safety assessment. nih.govnih.gov
Table 2: Key Chemical Properties of Acyl Glucuronides This interactive table summarizes the significant characteristics of acyl glucuronide metabolites.
| Property | Description | Significance in Research |
|---|---|---|
| Chemical Reactivity | The ester linkage is susceptible to nucleophilic attack. acs.orgnih.gov | A primary factor driving their potential to interact with biological macromolecules. nih.govnih.gov |
| Acyl Migration | Spontaneous, pH-dependent intramolecular rearrangement to form positional isomers (β-1,2, β-1,3, β-1,4). acs.orgportlandpress.com | Complicates bioanalysis and can lead to metabolites with different biological properties and stabilities. portlandpress.comnih.gov |
| Covalent Binding | Can form stable adducts with proteins, particularly with lysine (B10760008) residues. nih.govnih.gov | Investigated for its potential role in idiosyncratic drug reactions. nih.govnih.gov |
| Hydrolysis | Can hydrolyze back to the parent aglycone (the original carboxylic acid-containing compound). nih.gov | Contributes to the overall clearance of the metabolite and can regenerate the active drug, potentially prolonging its effect. |
Historical and Current Research Trajectories for Demethyl Naproxen Acyl-β-D-glucuronide
Research into the metabolism of naproxen has long recognized demethylation and subsequent glucuronidation as key elimination pathways. nih.govnih.gov Early studies focused on identifying and quantifying these metabolites in biological fluids. The development of direct high-performance liquid chromatography (HPLC) methods was a significant advancement, allowing researchers to measure naproxen, O-desmethylnaproxen, and their respective acyl glucuronide conjugates without prior enzymatic hydrolysis. nih.govnih.gov
These analytical methods enabled detailed pharmacokinetic studies in humans. Research has shown that after a dose of naproxen, a substantial portion is excreted in the urine as its various glucuronidated metabolites. Specifically, Demethyl Naproxen Acyl-β-D-glucuronide and its isomerized conjugate account for a significant fraction of the administered dose. nih.govnih.gov One study reported that O-desmethylnaproxen acyl glucuronide accounted for 14.3% of the dose recovered in urine over a 100-hour period. nih.gov
More recent research has focused on the enzymatic basis of its formation. Screening studies using recombinant human UDP-glucuronosyltransferases (UGTs) have identified the specific isoforms responsible for catalyzing the acyl glucuronidation of O-desmethylnaproxen. nih.govnih.gov This has provided a deeper understanding of the metabolic machinery involved.
Table 3: UGT Isoforms Involved in the Formation of Demethyl Naproxen Acyl-β-D-glucuronide This interactive table lists the UGT enzymes identified to catalyze the acyl glucuronidation of O-desmethylnaproxen.
| UGT Isoform | Catalytic Activity Confirmed |
|---|---|
| UGT1A1 | Yes nih.govnih.gov |
| UGT1A3 | Yes nih.govnih.gov |
| UGT1A6 | Yes nih.govnih.gov |
| UGT1A7 | Yes nih.govnih.gov |
| UGT1A9 | Yes nih.govnih.gov |
| UGT1A10 | Yes nih.govnih.gov |
| UGT2B7 | Yes nih.govnih.gov |
Current research trends in the broader field of acyl glucuronides, which are applicable to this metabolite, include the development of advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for improved detection of unstable metabolites and their isomers, the creation of in vitro models to assess reactivity and protein binding, and investigations into how genetic polymorphisms in UGT enzymes affect metabolism. nih.govjst.go.jpmdpi.com
Rationale for Comprehensive Academic Investigation of Demethyl Naproxen Acyl-β-D-glucuronide
A thorough investigation of Demethyl Naproxen Acyl-β-D-glucuronide is warranted for several key scientific reasons:
Quantitative Importance: It is not a minor by-product but a quantitatively significant metabolite of naproxen, a globally used medication. nih.govnih.gov A complete understanding of naproxen's pharmacokinetics requires a full characterization of its major metabolites.
Inherent Chemical Reactivity: As an acyl glucuronide, it is a reactive species with the potential to undergo acyl migration and form covalent adducts with proteins. nih.govacs.org Studying its specific reactivity is essential for a complete profile of naproxen metabolism.
Complex Enzymology: The formation of this metabolite is catalyzed by a multitude of UGT enzymes, more so than the direct glucuronidation of the parent drug naproxen. nih.govnih.gov This complexity suggests a high potential for inter-individual variability in its formation due to genetic polymorphisms or drug-drug interactions involving these enzymes.
Analytical Complexity: The inherent instability of acyl glucuronides presents a significant bioanalytical challenge. nih.gov Accurate measurement requires specialized sample handling and analytical strategies to prevent ex vivo degradation and isomerization, ensuring that data from pharmacokinetic studies are reliable. nih.govnih.gov
Model for Metabolite-Metabolite Interactions: The substrate, O-desmethylnaproxen, can undergo two different types of glucuronidation (acyl and phenolic). nih.gov This makes it an excellent model for studying competitive metabolic pathways and the substrate selectivity of various UGT isoforms.
Table 4: Representative Urinary Excretion of Naproxen Metabolites in Humans This interactive table shows the mean percentage of an oral 500 mg naproxen dose recovered in urine as various metabolites over 100 hours (n=10 subjects). Data are representative of findings in pharmacokinetic literature. nih.govnih.gov
| Metabolite | Mean % of Dose in Urine |
|---|---|
| Naproxen Acyl Glucuronide | 50.8% |
| Naproxen Isoglucuronide (isomer) | 6.5% |
| O-desmethylnaproxen Acyl Glucuronide | 14.3% |
| O-desmethylnaproxen Isoglucuronide (isomer) | 5.5% |
| Unchanged Naproxen | < 1% |
| Unchanged O-desmethylnaproxen | < 1% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25)/t14-,15-,16+,17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOMFMTOUPAMM-YUAHOQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747475 | |
| Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91488-21-0 | |
| Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymology and Biochemical Mechanisms of Demethyl Naproxen Acyl |a D Glucuronide Formation
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved
The liver is a primary site for drug metabolism, including glucuronidation, due to its high expression of various UGT isoforms. nih.gov Research utilizing human liver microsomes and a panel of recombinant human UGTs has been crucial in identifying the specific enzymes responsible for the glucuronidation of desmethylnaproxen (B1198181). nih.govxenotech.com
Substrate Specificity Profiling of UGTs with Demethyl Naproxen (B1676952)
To pinpoint the UGT isoforms responsible for the formation of Demethyl Naproxen Acyl-β-D-glucuronide, a panel of recombinant human UGTs was screened for activity towards desmethylnaproxen. nih.govxenotech.com This systematic investigation revealed that several UGT isoforms can catalyze the acyl glucuronidation of this metabolite.
Specifically, UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7 were all shown to form the acyl glucuronide of desmethylnaproxen. nih.govxenotech.com Interestingly, some of these enzymes exhibited dual activity; UGT1A1, UGT1A7, UGT1A9, and UGT1A10 were capable of catalyzing both the phenolic and acyl glucuronidation of desmethylnaproxen. xenotech.com In contrast, UGT1A3, UGT1A6, and UGT2B7 demonstrated selectivity for the carboxylic acid group, forming only the acyl glucuronide. xenotech.com
Table 1: UGT Isoform Activity towards Desmethylnaproxen Glucuronidation
| UGT Isoform | Acyl Glucuronide Formation | Phenolic Glucuronide Formation |
| UGT1A1 | Yes | Yes |
| UGT1A3 | Yes | No |
| UGT1A6 | Yes | No |
| UGT1A7 | Yes | Yes |
| UGT1A9 | Yes | Yes |
| UGT1A10 | Yes | Yes |
| UGT2B7 | Yes | No |
This table summarizes the findings from studies screening recombinant human UGTs for their ability to glucuronidate desmethylnaproxen. xenotech.com
Kinetic Analysis of UGT-Mediated Demethyl Naproxen Acyl-β-D-glucuronide Synthesis
Kinetic studies are essential for understanding the efficiency and capacity of the enzymatic reactions. The glucuronidation of desmethylnaproxen has been investigated using human liver microsomes and specific recombinant UGT isoforms to determine key kinetic parameters. nih.gov However, the kinetic modeling for desmethylnaproxen acyl glucuronidation in human liver microsomes has been described as inconclusive. xenotech.com In contrast, kinetic analyses with individual recombinant UGTs have provided more specific insights, revealing that different isoforms exhibit distinct kinetic behaviors. nih.gov For instance, the glucuronidation of desmethylnaproxen by UGT1A6 and UGT1A9 suggested cooperativity, whereas other isoforms were adequately described by the Michaelis-Menten model. nih.gov
The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum, providing an indication of the enzyme's affinity for the substrate. Studies with human liver microsomes investigating the acyl glucuronidation of desmethylnaproxen showed that fitting the data to a single-enzyme Michaelis-Menten equation yielded a mean Kₘ value of 2526 ± 861 µM. nih.gov
The maximum reaction rate (Vmax) defines the maximum capacity of the enzyme to catalyze the reaction when saturated with the substrate. For the formation of Demethyl Naproxen Acyl-β-D-glucuronide in human liver microsomes, the mean Vmax was determined to be 1155 ± 634 pmol min⁻¹ mg⁻¹. nih.gov When comparing the two glucuronidation pathways for desmethylnaproxen, the Vmax values for acyl glucuronidation were found to be one to two orders of magnitude higher than those for phenolic glucuronidation, indicating a much higher capacity for the formation of the acyl conjugate. nih.gov
Table 2: Kinetic Parameters for Desmethylnaproxen Acyl Glucuronidation in Human Liver Microsomes
| Kinetic Parameter | Value (Mean ± SD) | 95% Confidence Interval |
| Kₘ (µM) | 2526 ± 861 | 1457, 3596 |
| Vmax (pmol min⁻¹ mg⁻¹) | 1155 ± 634 | 634, 1676 |
This table presents the kinetic constants for the formation of Demethyl Naproxen Acyl-β-D-glucuronide, derived using the single-enzyme Michaelis-Menten equation with human liver microsomes. nih.gov
Cofactor Requirements and Optimization for In Vitro Glucuronidation Reactions
The enzymatic conjugation of glucuronic acid to substrates is fundamentally dependent on the presence of a specific activated sugar nucleotide, which serves as the donor of the glucuronic acid moiety. nih.govnih.gov
Role of UDP-Glucuronic Acid (UDPGA) Concentration
The formation of Demethyl Naproxen Acyl-β-D-glucuronide is an enzymatic reaction that absolutely requires the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov UDPGA provides the glucuronic acid that is transferred to the carboxylic acid group of desmethylnaproxen by the UGT enzyme. nih.gov In in vitro experimental setups, such as those using human liver microsomes or recombinant UGTs, UDPGA must be added to the incubation mixture to initiate and sustain the glucuronidation reaction. nih.gov The concentration of UDPGA can be a rate-limiting factor in the reaction, and its optimization is crucial for the accurate determination of kinetic parameters like Kₘ and Vmax. While specific optimization studies for demethyl naproxen are not detailed, the general principle in in vitro UGT assays is to use a saturating concentration of UDPGA to ensure that the reaction rate is dependent on the substrate concentration and not limited by cofactor availability.
Influence of Membrane Environment and Activating Agents
UGT enzymes are transmembrane proteins primarily located in the endoplasmic reticulum of cells. nih.govyoutube.com Their catalytic domain is situated within the lumen of the endoplasmic reticulum, which creates a barrier that can limit the access of substrates and the UDPGA cofactor to the enzyme's active site in standard in vitro preparations like microsomes. This phenomenon, known as latency, can lead to an underestimation of the enzyme's true catalytic capacity. youtube.com
To overcome latency in experimental settings, membrane-disrupting or pore-forming agents are frequently employed. xenotech.com Research on desmethylnaproxen glucuronidation has utilized microsomes activated with alamethicin. nih.gov Alamethicin is a channel-forming peptide that permeabilizes the microsomal membrane, thereby facilitating the free passage of UDPGA to the UGT active site and ensuring that the measured enzyme kinetics are not limited by cofactor transport. xenotech.com Other detergents, such as CHAPS, can also be used for this purpose. xenotech.com The use of such activating agents is critical for accurately characterizing the intrinsic kinetic parameters of UGT-mediated reactions, including the formation of Demethyl Naproxen Acyl-β-D-glucuronide, in in vitro systems.
Regulation of UGT Expression and Activity Pertaining to Demethyl Naproxen Glucuronidation
The efficiency of desmethylnaproxen glucuronidation is not static; it is governed by the expression levels and activity of the responsible UGT enzymes. This regulation occurs through complex transcriptional and post-transcriptional mechanisms and can be influenced by various internal and external chemical signals.
Transcriptional and Post-Transcriptional Regulatory Mechanisms (in relevant model systems)
The expression of UGT genes is tightly controlled, primarily at the transcriptional level, by a network of tissue-specific and ligand-activated transcription factors. researchgate.net These factors bind to specific DNA sequences (cis-regulatory elements) in the promoter and enhancer regions of UGT genes to either induce or repress their transcription. researchgate.net For the key UGTs involved in desmethylnaproxen acyl glucuronidation, several major regulatory pathways have been identified in various model systems.
The liver, a primary site of drug metabolism, expresses a specific set of transcription factors that regulate UGTs. researchgate.net These include nuclear receptors such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Aryl Hydrocarbon Receptor (AhR), as well as hepatocyte nuclear factors (HNFs). nih.govresearchgate.net
PXR is known to regulate the expression of UGT1A1, UGT1A3, and UGT1A6. nih.gov
CAR can induce the UGT1A1 gene. nih.gov
AhR activation upregulates UGT1A1, UGT1A3, UGT1A6, and UGT1A9. nih.gov
The Farnesoid X receptor (FXR) has been shown to downregulate UGT2B7. nih.gov
Post-transcriptional regulation, which includes processes that control mRNA maturation, transport, stability, and translation, also plays a role in determining the final amount of functional UGT protein. researchgate.netoncohemakey.com Mechanisms like alternative splicing of precursor mRNA and modulation of mRNA stability by RNA-binding proteins and microRNAs contribute to the fine-tuning of UGT levels. researchgate.netfrontiersin.org
Table 2: Key Transcriptional Regulators of UGTs Involved in Demethyl Naproxen Glucuronidation
| Transcription Factor | Target UGT Isoform(s) | Effect on Expression | Reference |
|---|---|---|---|
| Pregnane X Receptor (PXR) | UGT1A1, UGT1A3, UGT1A6 | Induction | nih.govresearchgate.net |
| Constitutive Androstane Receptor (CAR) | UGT1A1 | Induction | nih.govresearchgate.net |
| Aryl Hydrocarbon Receptor (AhR) | UGT1A1, UGT1A3, UGT1A6, UGT1A9 | Induction | nih.govresearchgate.net |
| Farnesoid X Receptor (FXR) | UGT2B7 | Downregulation | nih.gov |
| Peroxisome Proliferator-Activated Receptors (PPARs) | UGT1A1, UGT1A3, UGT1A6, UGT1A9 | Regulation | nih.gov |
| Hepatocyte Nuclear Factors (e.g., HNF1α, HNF4α) | Multiple UGT1A and UGT2B | Regulation of basal expression | nih.govresearchgate.net |
Modulation by Endogenous and Exogenous Factors (in vitro)
The catalytic activity of UGT enzymes can be directly altered by various endogenous and exogenous compounds through inhibition or induction.
Endogenous Factors: Steroid hormones are known endogenous regulators of UGT expression. For instance, 19β-estradiol and dihydrotestosterone (B1667394) can increase the expression of UGT genes responsible for androgen glucuronidation, highlighting a potential pathway for hormonal influence on the UGTs that metabolize desmethylnaproxen. nih.gov
Exogenous Factors: A variety of drugs and other xenobiotics can act as modulators. In vitro studies have identified several compounds that inhibit the UGT isoforms responsible for Demethyl Naproxen Acyl-β-D-glucuronide formation.
Naproxen , the parent drug, has been shown to selectively inhibit UGT2B7 activity in vitro, suggesting a potential for auto-inhibition of its metabolite's glucuronidation pathway. researchgate.net
Fluconazole (B54011) , an antifungal agent, is a selective inhibitor of UGT2B7 and has been used experimentally to confirm the significant role of this enzyme in naproxen glucuronidation in human liver microsomes. nih.gov In one study, 2.5 mM fluconazole inhibited UGT2B7-catalyzed naproxen glucuronidation by approximately 72%. nih.gov
Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) also demonstrate inhibitory effects. Mefenamic acid and diclofenac (B195802) are potent inhibitors of multiple UGTs, including UGT1A1, UGT1A3, UGT1A6, UGT1A9, and UGT2B7. researchgate.net Niflumic acid is a particularly strong inhibitor of UGT1A9. researchgate.net These findings indicate a high potential for drug-drug interactions among NSAIDs at the level of glucuronidation.
Table 3: In Vitro Modulation of UGTs by Exogenous Factors
| Modulating Compound (Factor) | Target UGT Isoform(s) | Observed Effect (in vitro) | Reference |
|---|---|---|---|
| Naproxen | UGT2B7 | Selective Inhibition (IC50 = 53.1 μM) | researchgate.net |
| Fluconazole | UGT2B7 | Selective Inhibition (~72% at 2.5 mM) | nih.gov |
| Diclofenac | UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7 | Inhibition | researchgate.net |
| Mefenamic Acid | UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7 | Inhibition | researchgate.net |
| Niflumic Acid | UGT1A9 | Strong Inhibition (IC50 = 0.38 μM) | researchgate.net |
Synthetic Methodologies and Chemoenzymatic Approaches for Demethyl Naproxen Acyl |a D Glucuronide
Chemical Synthesis Routes for Demethyl Naproxen (B1676952) Acyl-β-D-glucuronide
The chemical synthesis of acyl glucuronides like that of desmethylnaproxen (B1198181) is a multi-step process that requires careful control of stereochemistry and the use of protecting groups to achieve the desired product.
Esterification Strategies for the Glucuronic Acid Moiety
The core of the chemical synthesis is the formation of an ester linkage between the carboxylic acid group of desmethylnaproxen and the anomeric C-1 hydroxyl group of D-glucuronic acid. A common and effective strategy is a modified Koenigs-Knorr reaction.
This involves activating the anomeric position of a protected glucuronic acid derivative, typically as a bromide. The reaction proceeds via nucleophilic attack by the carboxylate of desmethylnaproxen on the anomeric carbon of the glucuronyl donor. To enhance the nucleophilicity of the carboxylic acid, it is often converted to its cesium salt. nih.gov This approach generally yields the desired β-anomer with high stereoselectivity, a result of the neighboring group participation from the C-2 acetyl protecting group.
The synthesis often starts with a commercially available glucuronic acid precursor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. nih.gov The condensation reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The exclusive formation of the β-configuration is a key advantage of this method, which can be confirmed by ¹H NMR spectroscopy showing a characteristic coupling constant for the anomeric proton.
| Parameter | Condition | Source |
| Glucuronyl Donor | Methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate | nih.gov |
| Aglycone Form | Cesium salt of Desmethyl Naproxen | nih.gov |
| Solvent | Anhydrous Dimethylformamide (DMF) or Acetonitrile | |
| Key Outcome | Exclusive formation of the β-anomer | nih.gov |
Protecting Group Chemistry in Glucuronide Synthesis
Protecting groups are essential to prevent unwanted side reactions at the hydroxyl and carboxyl functionalities of the glucuronic acid moiety during synthesis. For the synthesis of acyl glucuronides, the hydroxyl groups of the sugar are typically protected as esters, most commonly acetates. nih.gov The carboxylic acid group of the glucuronic acid is usually protected as a methyl ester. nih.gov
A common starting material for these syntheses is D-glucurono-6,3-lactone ('glucurone'), which can be converted into the necessary acyl-protected intermediates. The selection of these protecting groups is critical as they must be stable during the coupling reaction and then be selectively removed under mild conditions to yield the final product without cleaving the newly formed, and often labile, acyl glucuronide linkage. rsc.org
A chemo-enzymatic approach has been successfully used for the deprotection step. For instance, after the coupling reaction, the acetyl protecting groups on the sugar can be selectively hydrolyzed using a lipase (B570770), such as lipase AS Amano (LAS), while the methyl ester on the glucuronic acid can be cleaved using an esterase from porcine liver (PLE). nih.gov This enzymatic deprotection is highly chemoselective and provides the final 1-β-O-acyl glucuronides in high yields. nih.gov
| Protecting Group | Moiety Protected | Deprotection Method | Source |
| Acetyl (-OAc) | C2, C3, C4 Hydroxyls | Enzymatic hydrolysis (e.g., Lipase AS Amano) | nih.gov |
| Methyl Ester (-CO₂Me) | C6 Carboxylic Acid | Enzymatic hydrolysis (e.g., Porcine Liver Esterase) | nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Purification is a critical step at various stages of the synthesis to remove unreacted starting materials, reagents, and byproducts. For intermediates and the final Demethyl Naproxen Acyl-β-D-glucuronide, chromatographic techniques are predominantly used.
Flash column chromatography is a standard method for purifying crude products throughout the synthesis pipeline. nih.gov For the final, highly polar glucuronide product, preparative high-performance liquid chromatography (HPLC) is often the method of choice. nih.gov HPLC allows for the direct analysis and isolation of the glucuronide conjugates from complex mixtures. nih.gov The purity of the final product is typically assessed by analytical HPLC.
In some cases, purification can be achieved through pH-mediated precipitation. For instance, a crude product can be dissolved in an aqueous basic solution, followed by acidification to a specific pH to precipitate the purified compound, which is then isolated by filtration and dried. google.com Recrystallization from suitable solvent systems is also employed to obtain highly pure crystalline products. nih.gov
Enzymatic Synthesis Utilizing Recombinant UGTs and Biocatalytic Systems
Enzymatic synthesis offers a highly specific and efficient alternative to chemical routes, directly producing the biologically relevant 1-β-O-acyl glucuronide. This approach leverages the catalytic activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. nih.gov
Expression and Purification of Relevant Recombinant UGTs
The enzymatic synthesis of Demethyl Naproxen Acyl-β-D-glucuronide requires the production of the specific UGT enzymes that catalyze this reaction. Studies have identified several human UGT isoforms capable of forming the acyl glucuronide of desmethylnaproxen, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, and UGT2B7. nih.govresearchgate.net
For preparative synthesis, these enzymes are typically produced using recombinant DNA technology. The cDNAs for the specific UGT isoforms are cloned into a suitable expression vector, such as pEF-IRES-puro6. nih.gov These vectors are then used to transfect a host cell line, commonly human embryonic kidney cells (HEK293), which are well-suited for expressing human proteins. nih.gov The transfected cells are cultured under conditions that promote protein expression. The expressed UGTs are often present in the microsomal fraction of the cells, which can be isolated by differential centrifugation and used directly as the biocatalyst. nih.gov
| UGT Isoform | Catalyzes Acyl Glucuronidation of Desmethylnaproxen | Source |
| UGT1A1 | Yes | nih.govresearchgate.net |
| UGT1A3 | Yes | nih.govresearchgate.net |
| UGT1A6 | Yes | nih.govresearchgate.net |
| UGT1A7 | Yes | nih.govresearchgate.net |
| UGT1A9 | Yes | nih.govresearchgate.net |
| UGT1A10 | Yes | nih.govresearchgate.net |
| UGT2B7 | Yes | nih.govresearchgate.net |
Optimization of In Vitro Enzymatic Reaction Conditions for Preparative Scale
To maximize the yield of Demethyl Naproxen Acyl-β-D-glucuronide, the in vitro enzymatic reaction conditions must be optimized. Key parameters include the concentrations of the substrates (desmethylnaproxen and the sugar donor, UDP-glucuronic acid or UDPGA), enzyme concentration, pH, temperature, and incubation time. nih.gov
Kinetic studies using recombinant UGTs are performed to determine the optimal substrate concentrations. nih.govdrugbank.com For example, the apparent Michaelis-Menten constant (Kₘ) for naproxen glucuronidation by UGT2B7 was found to be approximately 72 µM, indicating a high affinity. nih.gov While specific kinetic data for desmethylnaproxen acyl glucuronidation by each individual UGT is complex and can exhibit atypical kinetics, investigating a wide range of substrate concentrations is necessary for optimization. nih.govnih.gov
The linearity of product formation with respect to incubation time and enzyme (microsomal protein) concentration must also be established to ensure the reaction proceeds efficiently. nih.gov For naproxen glucuronidation, product formation was observed to be linear for at least 60 minutes with microsomal protein concentrations up to 2 mg/mL. nih.gov The reaction is typically performed in a buffered solution at physiological pH (around 7.4) and 37°C. nih.gov Following incubation, the product can be isolated from the reaction mixture using techniques like preparative HPLC.
| Parameter | Optimized Condition/Consideration | Source |
| Enzyme Source | Microsomes from cells expressing recombinant UGTs (e.g., UGT2B7, UGT1A9) | nih.gov |
| Substrates | Desmethylnaproxen, UDP-glucuronic acid (UDPGA) | nih.gov |
| Substrate Conc. | Determined by kinetic analysis (Kₘ values) for each UGT isoform | nih.govnih.gov |
| Incubation Time | Established via linearity studies (e.g., up to 60 minutes) | nih.gov |
| Protein Conc. | Established via linearity studies (e.g., up to 2 mg/mL) | nih.gov |
| pH | ~7.4 | nih.gov |
| Temperature | 37°C | nih.gov |
Chemoenzymatic Hybrid Synthesis Approaches for Demethyl Naproxen Acyl-β-D-glucuronide
A plausible and efficient chemoenzymatic route to Demethyl Naproxen Acyl-β-D-glucuronide involves a two-step process: the chemical synthesis of the aglycone, desmethylnaproxen, followed by its enzymatic glucuronidation.
Step 1: Chemical Synthesis of Desmethylnaproxen
The precursor, 2-(6-hydroxynaphthalen-2-yl)propanoic acid, also known as desmethylnaproxen, can be synthesized through various established organic chemistry routes. One common method involves the demethylation of naproxen. Alternatively, it can be prepared through multi-step syntheses starting from commercially available naphthalenic precursors. The choice of synthetic route often depends on factors such as starting material availability, scalability, and desired purity of the final intermediate.
Step 2: Enzymatic Glucuronidation
The critical step in this hybrid approach is the regioselective and stereospecific attachment of the glucuronic acid moiety to the carboxylic acid group of desmethylnaproxen. This is achieved using UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a pivotal role in the phase II metabolism of numerous xenobiotics. nih.govhyphadiscovery.com
Research has identified several human UGT isoforms capable of catalyzing the formation of acyl glucuronides from desmethylnaproxen. nih.govresearchgate.net Specifically, UGT1A3, UGT1A6, and UGT2B7 have been shown to form the acyl glucuronide, while UGT1A1, UGT1A7, UGT1A9, and UGT1A10 can catalyze both phenolic and acyl glucuronidation. nih.govresearchgate.net For the specific synthesis of the acyl glucuronide, employing a recombinant UGT isoform with high selectivity for the carboxylic acid group, such as UGT2B7, is advantageous to minimize the formation of the phenolic glucuronide byproduct. nih.govnih.gov
The enzymatic reaction is typically carried out in an aqueous buffer system under mild conditions (neutral pH and physiological temperature). The reaction mixture includes the desmethylnaproxen substrate, the activated sugar donor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), and the selected UGT enzyme, often in the form of recombinant human UGTs expressed in a suitable host system or as a microsomal preparation. nih.govhyphadiscovery.com
An alternative enzymatic approach involves microbial biotransformation. hyphadiscovery.com Certain microorganisms possess enzymatic machinery capable of performing glucuronidation reactions. Screening of microbial cultures can identify strains that can convert desmethylnaproxen to its acyl glucuronide, offering a potential whole-cell biocatalytic solution.
A summary of the key components and conditions for the chemoenzymatic synthesis is presented in Table 1.
| Parameter | Description | References |
| Aglycone | Desmethylnaproxen (2-(6-hydroxynaphthalen-2-yl)propanoic acid) | cleanchemlab.com |
| Enzyme | Recombinant human UDP-glucuronosyltransferase (e.g., UGT2B7, UGT1A3, UGT1A6) or microbial systems | hyphadiscovery.comnih.govresearchgate.net |
| Co-substrate | Uridine 5'-diphospho-glucuronic acid (UDPGA) | nih.gov |
| Reaction Medium | Aqueous buffer (e.g., phosphate (B84403) buffer) | nih.gov |
| pH | Typically neutral (around 7.4) | nih.gov |
| Temperature | Physiological temperature (around 37 °C) | nih.gov |
Structural Confirmation of Synthesized Demethyl Naproxen Acyl-β-D-glucuronide
The unambiguous structural elucidation of the synthesized Demethyl Naproxen Acyl-β-D-glucuronide is paramount to ensure its identity and purity. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹³C NMR, the chemical shift of the anomeric carbon (C-1') is indicative of the α or β configuration. The carbonyl carbon of the ester linkage also provides a characteristic signal.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized compound, which should correspond to the calculated molecular formula of Demethyl Naproxen Acyl-β-D-glucuronide (C₁₉H₂₀O₉).
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is a strong indicator of a glucuronide conjugate. nih.gov The fragmentation of the remaining aglycone can then be analyzed to confirm the identity of desmethylnaproxen. nih.govresearchgate.net In-source collision-induced dissociation is a phenomenon that can lead to the premature fragmentation of the acyl glucuronide back to the parent drug in the mass spectrometer source; careful optimization of MS conditions is necessary to minimize this effect. nih.gov
The combination of HPLC with NMR (HPLC-NMR) and MS (HPLC-MS) allows for the online separation and characterization of the synthesized compound and any potential isomers or impurities. nih.govresearchgate.net
A summary of the expected analytical data for the structural confirmation of Demethyl Naproxen Acyl-β-D-glucuronide is presented in Table 2.
| Analytical Technique | Expected Key Observations | References |
| ¹H NMR | Anomeric proton (H-1') doublet with ³J ≈ 7-8 Hz, characteristic signals for the naphthalene (B1677914) ring and propionic acid side chain. | nih.govnih.govhmdb.caresearchgate.net |
| ¹³C NMR | Signal for the anomeric carbon (C-1') and the ester carbonyl carbon. | researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula C₁₉H₂₀O₉. | nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Neutral loss of the glucuronic acid moiety (176.0321 Da) and fragmentation pattern consistent with desmethylnaproxen. | nih.govresearchgate.net |
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Demethyl Naproxen Acyl |a D Glucuronide
Chromatographic Separation Techniques for Complex Biological Matrices (e.g., microsomal incubations)
The separation of Demethyl Naproxen (B1676952) Acyl-β-D-glucuronide from its parent compound, other metabolites, and endogenous components in biological matrices is a critical first step in its analysis. Chromatographic techniques are paramount in achieving this separation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Naproxen and its metabolites. oup.comipinnovative.comjru-b.com It offers robust separation capabilities essential for complex samples. jru-b.com
HPLC coupled with Ultraviolet (UV) detection is a common and reliable method for the quantification of Naproxen and its metabolites. nih.gov The naphthalene (B1677914) chromophore present in Demethyl Naproxen Acyl-β-D-glucuronide allows for sensitive UV detection. Optimization of the UV detection wavelength is critical for maximizing sensitivity and selectivity. The maximum absorbance (λmax) for the naphthalene structure is typically observed around 272 nm and 330 nm in methanol. However, for quantitative analysis in complex mixtures, a wavelength of 235 nm has been effectively used to achieve efficient chromatographic separation. scirp.org Reverse-phase HPLC using a C18 column with UV detection at 225 nm has been shown to resolve Demethyl Naproxen Acyl-β-D-glucuronide from its isomers. A key aspect of method development is ensuring the pH of the mobile phase is controlled, typically between 4 and 6, to prevent hydrolysis or acyl migration of the glucuronide conjugate.
Interactive Table: HPLC-UV Methods for Naproxen and Metabolites
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Ace C18 oup.com | Poroshell 120 EC-C18 scirp.org | Reverse-phase C18 |
| Mobile Phase | 20 mM phosphate (B84403) buffer (pH 7) with 0.1% trifluoroacetic acid–acetonitrile (B52724) (65:35, v/v) oup.com | 10 mM potassium dihydrogen orthophosphate buffer (pH 4.0) and acetonitrile (gradient) scirp.org | Isocratic system with pH control (4-6) |
| Detection Wavelength | Not Specified | 235 nm scirp.org | 225 nm |
| Application | Determination of naproxen in human plasma oup.com | Determination of naproxen and related compounds in bulk drug scirp.org | Resolution of DM-NAP-GlcU from isomers |
Fluorescence detection offers a higher degree of sensitivity and selectivity compared to UV detection for compounds that fluoresce. Naproxen and its metabolite, O-desmethylnaproxen, can be determined fluorometrically after extraction from biological fluids like serum and urine. nih.gov The native fluorescence of the naphthalene moiety allows for direct detection. researchgate.net For Naproxen, an excitation wavelength of 271 nm and an emission wavelength of 353 nm are typically used. researchgate.net While direct fluorometric determination of the glucuronide conjugate is less commonly reported, the method is highly applicable for measuring the aglycone (demethyl naproxen) following enzymatic or chemical hydrolysis of the glucuronide. nih.gov This indirect approach, involving incubation with β-glucuronidase/arylsulfatase, allows for the quantification of the total amount of the metabolite present in its conjugated form. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing smaller particle size columns (typically < 2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. A validated stability-indicating UHPLC method has been developed for the determination of Naproxen and its related compounds, demonstrating the power of this technique. scirp.org For instance, a method using a Poroshell 120 EC-C18 column (50 mm × 4.6 mm, 2.7 µm) with a gradient elution of phosphate buffer and acetonitrile at a flow rate of 1.0 mL/min achieved efficient separation. scirp.org Such methods are ideal for the high-throughput analysis required in metabolic studies, including the analysis of microsomal incubations. The enhanced resolution is particularly beneficial for separating the acyl-glucuronide from its potential positional isomers which can form via acyl migration.
Gas Chromatography (GC) Derivatization Strategies (if applicable)
Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Polar compounds like Demethyl Naproxen Acyl-β-D-glucuronide are not directly amenable to GC analysis. Therefore, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique for compounds containing -OH and -COOH groups, replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize Naproxen, creating a TMS-ester which is then analyzed by GC-Mass Spectrometry (GC-MS). dergipark.org.tr While this strategy is effective for the parent drug and its primary metabolite, the large and polar glucuronide moiety of Demethyl Naproxen Acyl-β-D-glucuronide makes its successful derivatization and subsequent GC analysis challenging and less common than LC-based methods. Hydrolysis of the glucuronide conjugate to the aglycone (demethyl naproxen) followed by derivatization and GC analysis is a more feasible, albeit indirect, approach. nih.gov
Interactive Table: GC-MS Derivatization and Analysis of Naproxen
| Parameter | Value |
|---|---|
| Derivatizing Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) dergipark.org.tr |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) dergipark.org.tr |
| Column | HP-5 MS (95% dimethylpolysiloxane, 5% phenyl) dergipark.org.trdergipark.org.tr |
| Injection Port Temp. | 250 °C dergipark.org.tr |
| Detector Temp. | 290 °C dergipark.org.tr |
| Oven Program | Initial 150°C (1 min), ramp to 180°C, then to 300°C dergipark.org.tr |
| Selected Ion (SIM) | m/z 185 for naproxen-TMS dergipark.org.tr |
Capillary Electrophoresis (CE) for Metabolite Profiling
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. oatext.com It offers advantages such as short analysis times, minimal sample and reagent consumption, and high separation efficiency, making it suitable for the analysis of complex biological samples. jru-b.comoatext.com CE has been successfully applied to the analysis of Naproxen and its metabolites. researchgate.netnih.gov For the analysis of Demethyl Naproxen Acyl-β-D-glucuronide, the method would leverage the charge of the carboxylic acid group on the glucuronic acid moiety for separation. Optimization of parameters such as buffer pH and separation voltage is crucial. For example, in the analysis of naproxen, a separation voltage of 16 kV and a buffer pH of 10.0 were found to be optimal. oatext.com The use of chiral selectors, such as cyclodextrins, in the running buffer can also enable the separation of stereoisomers. nih.gov CE coupled with sensitive detection methods like chemiluminescence (CL) has been developed for the determination of naproxen in urine, demonstrating the potential for sensitive metabolite profiling. oatext.com
Mass Spectrometry (MS) Based Approaches for Definitive Identification and Sensitive Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone for the definitive identification and sensitive quantification of drug metabolites in complex biological matrices. For a compound like Demethyl Naproxen Acyl-β-D-glucuronide, MS-based methods offer unparalleled specificity and sensitivity, enabling detailed characterization of its metabolic fate. Naproxen is primarily metabolized via O-demethylation by cytochrome P450 enzymes (CYP1A2 and CYP2C9) to produce 6-O-desmethylnaproxen (O-DMN). nih.govplos.org This Phase I metabolite, along with the parent drug, then undergoes Phase II conjugation to form glucuronides. nih.govclinpgx.org O-desmethylnaproxen can be conjugated to form Demethyl Naproxen Acyl-β-D-glucuronide, which is a primary urinary metabolite. nih.govnih.govnih.govnih.govnih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Sources
The choice of ionization source is critical for converting the analyte from the liquid phase into gas-phase ions suitable for mass analysis.
Electrospray Ionization (ESI) is the most widely employed technique for analyzing polar and thermally labile metabolites like glucuronides. nih.govresearchgate.net ESI is a soft ionization technique that generates intact molecular ions, typically as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This is essential for preserving the structure of the glucuronide conjugate for MS analysis.
A significant challenge in the analysis of acyl glucuronides using positive ESI-MS is in-source collision-induced dissociation (CID). nih.gov This phenomenon can cause the glucuronide metabolite to break apart within the ion source, reverting to the aglycone (the parent drug or its Phase I metabolite). For Demethyl Naproxen Acyl-β-D-glucuronide, this would lead to the in-source formation of the desmethylnaproxen (B1198181) ion, potentially causing overestimation of the aglycone and underestimation of the glucuronide. Research has shown that this in-source fragmentation is prominent for the [M+H]⁺ ion but can be circumvented. Monitoring the ammonium (B1175870) adduct [M+NH₄]⁺ or analyzing in the negative ion mode ([M-H]⁻) can significantly reduce or eliminate this interference, providing more accurate quantification. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another common ionization source that is better suited for less polar to non-polar compounds. mdpi.commdpi.com Ionization in APCI occurs in the gas phase, initiated by a corona discharge. While ESI is generally preferred for glucuronides due to their high polarity, APCI can be a complementary technique. mdpi.com It may be particularly useful in analyses where the chromatographic conditions are less amenable to ESI or for the simultaneous analysis of less polar related compounds. For complex metabolite screening, using different ionization sources like ESI and APCI can provide a more comprehensive profile of the compounds present in a sample. mdpi.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Targeted Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used for structural elucidation and highly selective quantification. An ion of a specific mass-to-charge ratio (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed.
Product ion scanning is fundamental for structural elucidation. For Demethyl Naproxen Acyl-β-D-glucuronide (molecular weight 392.38 g/mol ), the deprotonated molecule ([M-H]⁻) at m/z 391 would be selected as the precursor ion. Collision-induced dissociation would induce fragmentation, with the most characteristic loss being the glucuronic acid moiety (176 Da), resulting in a prominent product ion corresponding to the deprotonated desmethylnaproxen aglycone at m/z 215. Other fragments could provide further structural details. This fragmentation pattern provides high confidence in the identification of the metabolite. researchgate.net
Precursor ion scanning works in the reverse, screening for all parent ions in a sample that fragment to produce a common product ion. For instance, by scanning for all precursors that yield the m/z 215 ion, one could selectively detect desmethylnaproxen and all of its conjugates, including the acyl glucuronide, in a single analysis.
Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry due to its exceptional sensitivity and selectivity. nih.gov In MRM mode, the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions. This specificity minimizes background noise and allows for accurate quantification even at very low concentrations. plos.orgresearchgate.net For Demethyl Naproxen Acyl-β-D-glucuronide, a primary MRM transition would be m/z 391 → 215 in negative ion mode. The selection of unique and intense transitions is key for developing a robust and reliable quantitative assay. plos.org The table below shows typical MRM parameters used for the quantification of naproxen and its primary metabolite, and the theoretical transition for the target glucuronide.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Naproxen | Positive | 231.1 | 185.1 | plos.org |
| 6-O-Desmethylnaproxen | Positive | 217.1 | 171.1 | plos.org |
| Demethyl Naproxen Acyl-β-D-glucuronide | Negative (Theoretical) | 391.1 | 215.1 | N/A |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the unambiguous determination of a compound's elemental formula. This capability is invaluable for identifying unknown metabolites and distinguishing between compounds with the same nominal mass (isobaric compounds). For Demethyl Naproxen Acyl-β-D-glucuronide (C₂₀H₂₀O₉), the theoretical exact mass of the deprotonated ion [M-H]⁻ is 419.1035. An HRMS instrument could measure this ion with high mass accuracy, confirming its elemental composition and differentiating it from any other potential endogenous or exogenous compounds in the sample, thereby providing definitive identification.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the premier method for achieving the most accurate and precise absolute quantification. nih.gov This technique involves the addition of a known quantity of a stable isotope-labeled (e.g., ¹³C, ²H, ¹⁵N) version of the analyte to the sample at the earliest stage of analysis. This isotopically labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte, meaning it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects. nih.govyoutube.com
By measuring the ratio of the mass spectrometric signal of the native analyte to that of the stable isotope-labeled standard, any variations in sample extraction, handling, or instrument response are corrected for. This results in a highly robust method that can determine the absolute concentration of Demethyl Naproxen Acyl-β-D-glucuronide in a biological sample with exceptional accuracy. nih.gov
In Vitro Biochemical and Chemical Reactivity Studies of Demethyl Naproxen Acyl |a D Glucuronide
Stability and Hydrolysis of the Acyl Glucuronide Linkage in Aqueous and Biological Milieu
The stability of the acyl glucuronide linkage of Demethyl Naproxen (B1676952) Acyl-β-D-glucuronide is a critical factor influencing its persistence and reactivity in aqueous and biological environments. This stability is significantly influenced by pH and the presence of enzymes.
pH-Dependent Hydrolytic Stability
Acyl glucuronides are generally more stable in acidic environments, and for this reason, urine samples are often acidified to a pH range of 5.0-5.5 to stabilize these conjugates during analysis. nih.gov
Enzymatic Hydrolysis by Beta-Glucuronidases (In Vitro Studies)
Beta-glucuronidases are enzymes that catalyze the cleavage of the glucuronic acid moiety from various substrates, including acyl glucuronides. nih.gov The identity of Demethyl Naproxen Acyl-β-D-glucuronide formed in incubations with human liver microsomes has been confirmed by its hydrolysis with β-glucuronidase. This enzymatic reaction yields the aglycone, O-desmethylnaproxen. The susceptibility to β-glucuronidase is a key characteristic used to identify acyl glucuronide metabolites. currentseparations.com
While the specific kinetics of β-glucuronidase-mediated hydrolysis of Demethyl Naproxen Acyl-β-D-glucuronide are not detailed in the available literature, the general principle of this enzymatic cleavage is well-established for acyl glucuronides. The 1-O-β-acyl glucuronide peak can be identified by its disappearance following incubation with β-glucuronidase. currentseparations.com
Rearrangement Chemistry of Demethyl Naproxen Acyl-β-D-glucuronide
A significant aspect of the chemistry of acyl glucuronides is their propensity to undergo intramolecular acyl migration. This process leads to the formation of positional isomers, which can have different chemical and biological properties compared to the parent 1-O-β-glucuronide.
Acyl Migration Pathways and Isomer Formation (In Vitro)
Under physiological pH conditions, the acyl group of Demethyl Naproxen Acyl-β-D-glucuronide can migrate from the C-1 hydroxyl group of the glucuronic acid moiety to other hydroxyl groups at positions C-2, C-3, and C-4, forming various isomers. This intramolecular transacylation is a pH-dependent process. nih.gov
Studies on the parent compound, naproxen acyl glucuronide, have shown the formation of α/β-2-O-, 3-O-, and 4-O-acyl isomers. It has been documented that Demethyl Naproxen Acyl-β-D-glucuronide also undergoes isomerization. An "isoglucuronide" of O-desmethylnaproxen has been identified in human urine, which is formed by the alkaline isomerization of the initially formed Demethyl Naproxen Acyl-β-D-glucuronide. nih.govnih.gov This isomer has been identified as the 4-O-glucuronide. nih.gov The formation of these isomers is a crucial aspect of the compound's reactivity profile.
The pseudo-equilibrium ratios of the major acyl-migrated isomers of S-naproxen-β-l-O-acyl glucuronide have been determined, with the 3-O-acyl isomer being the most stable. nih.gov While specific ratios for Demethyl Naproxen Acyl-β-D-glucuronide are not available, a similar complex equilibrium between the 1-O-acyl form and its various positional isomers is expected.
Mechanistic Investigations of Isomerization Processes
The mechanism of acyl migration in acyl glucuronides is believed to proceed through an intramolecular nucleophilic attack of a hydroxyl group on the ester carbonyl carbon, leading to a tetrahedral intermediate. The collapse of this intermediate can then result in the formation of the isomeric ester. This process is reversible, leading to an equilibrium mixture of isomers.
For naproxen glucuronide, the degradation kinetics, including both hydrolysis and acyl migration, have been studied in detail. Nine first-order rate constants have been determined for the equilibrium between the β-1-O-acyl glucuronide, its various isomers (α/β-2, α/β-3, α/β-4, and α-1-O-acyl isomers), and the naproxen aglycone. nih.gov Such detailed mechanistic investigations for Demethyl Naproxen Acyl-β-D-glucuronide are not currently available in the literature. However, the general principles derived from studies on naproxen and other acyl glucuronides are considered to be applicable.
Interactions with Model Biological Components In Vitro
The reactivity of acyl glucuronides can lead to their covalent binding to biological macromolecules, such as proteins. This is a significant area of research due to the potential toxicological implications.
In vitro studies have demonstrated that acyl glucuronides can covalently modify proteins like human serum albumin (HSA). nih.gov This binding can occur through different mechanisms, including direct nucleophilic displacement (transacylation) or through the formation of a Schiff base after acyl migration, which can then undergo an Amadori rearrangement. nih.gov
For Demethyl Naproxen Acyl-β-D-glucuronide, its binding to plasma proteins has been measured. It was found to be 72% bound, while its isomerized form, the isoglucuronide, was 42% bound. nih.gov This indicates a significant interaction with plasma proteins. In comparison, the parent compound, naproxen acyl glucuronide, showed 92% binding to plasma proteins. nih.gov
Studies with the parent compound, naproxen, have shown that its reactive metabolites, such as acyl glucuronides or acyl-CoA thioesters, can covalently modify HSA. The naproxen-CoA thioester was found to react predominantly with lysine (B10760008) residues 199, 541, and 351 of HSA, which is consistent with the binding pattern reported for reactive acyl glucuronides. nih.gov While direct studies on the specific amino acid binding sites for Demethyl Naproxen Acyl-β-D-glucuronide are lacking, it is plausible that it would exhibit similar reactivity towards nucleophilic amino acid residues on proteins.
Interestingly, a study investigating T-cell memory responses in patients with naproxen-induced liver injury found that T-cells responded to the oxidative metabolite O-desmethyl naproxen, but not to the naproxen acyl glucuronide or its HSA adducts. nih.gov
Data Tables
Table 1: pH-Dependent Stability of Acyl Glucuronides
| Compound | pH | Condition | Observation | Reference |
|---|---|---|---|---|
| Acyl Glucuronides (General) | Alkaline | Aqueous Buffer | Increased rate of hydrolysis | nih.gov |
| Acyl Glucuronides (General) | 5.0-5.5 | Urine | Increased stability | nih.gov |
| Demethyl Naproxen Acyl-β-D-glucuronide | Mild Acidic | Aqueous Solution | Hydrolysis to O-desmethylnaproxen | nih.gov |
Table 2: Rearrangement and Isomerization of Demethyl Naproxen Acyl-β-D-glucuronide
| Compound | Condition | Isomers Formed | Observation | Reference |
|---|---|---|---|---|
| Demethyl Naproxen Acyl-β-D-glucuronide | Alkaline Isomerization | O-desmethylnaproxen isoglucuronide (4-O-glucuronide) | Formation of a stable isomer | nih.govnih.gov |
Table 3: In Vitro Interaction of Demethyl Naproxen Acyl-β-D-glucuronide with Biological Components
| Compound | Biological Component | Observation | Reference |
|---|---|---|---|
| Demethyl Naproxen Acyl-β-D-glucuronide | Plasma Proteins | 72% bound | nih.gov |
| Demethyl Naproxen Isoglucuronide | Plasma Proteins | 42% bound | nih.gov |
| Naproxen Acyl Glucuronide | Human Serum Albumin (HSA) | Covalent modification | nih.gov |
| Naproxen-CoA | Human Serum Albumin (HSA) | Covalent modification of Lysine residues | nih.gov |
| Demethyl Naproxen | T-cells from patients with naproxen-induced liver injury | T-cell memory response | nih.gov |
Binding to Model Proteins (e.g., albumin, in vitro without implying clinical effects)
The interaction of acyl glucuronide metabolites with plasma proteins, particularly human serum albumin (HSA), is a critical area of study due to the potential for covalent binding. This binding is a consequence of the chemical reactivity of the ester carbonyl group in the acyl glucuronide molecule. mdpi.com In vitro studies have demonstrated that these metabolites can form covalent adducts with proteins through mechanisms such as transacylation, which involves the direct modification of nucleophilic amino acids on the protein. mdpi.comnih.gov Another proposed mechanism involves the formation of a Schiff base after acyl migration, where isomeric forms of the glucuronide react with amine nucleophiles on the protein, followed by an Amadori rearrangement. mdpi.comnih.govnih.gov
Specific in vitro investigations into the plasma protein binding of naproxen and its metabolites have revealed differences in their binding affinities. While the parent compound, naproxen, and its primary oxidative metabolite, O-desmethylnaproxen, are extensively bound to plasma proteins (98% and 100%, respectively), their glucuronide conjugates show reduced, yet still significant, binding. nih.govnih.gov
For O-desmethylnaproxen acyl-β-D-glucuronide, studies have measured its binding to plasma proteins to be 72%. nih.govnih.gov This is notably different from its corresponding isomer, O-desmethylnaproxen isoglucuronide, which exhibits a lower binding percentage of 42%. nih.govnih.gov This data highlights that the specific structure and isomeric form of the glucuronide conjugate play a significant role in the extent of its interaction with model proteins like albumin.
Table 1: In Vitro Plasma Protein Binding of Naproxen and its Metabolites
| Compound | Percentage Bound to Plasma Protein |
| Naproxen | 98% nih.govnih.gov |
| O-desmethylnaproxen | 100% nih.govnih.gov |
| Naproxen Acyl-β-D-glucuronide | 92% nih.govnih.gov |
| Naproxen Isoglucuronide | 66% nih.govnih.gov |
| Demethyl Naproxen Acyl-β-D-glucuronide | 72% nih.govnih.gov |
| Demethyl Naproxen Isoglucuronide | 42% nih.govnih.gov |
Evaluation of Transport Mechanisms in Isolated Cell Systems (e.g., uptake into hepatocytes/kidney cells, without human clinical context)
The transport of drug metabolites across cellular membranes in organs such as the liver and kidneys is a key determinant of their disposition. This process is mediated by a variety of transporter proteins. While direct in vitro studies specifically examining the transport of Demethyl Naproxen Acyl-β-D-glucuronide in isolated hepatocytes or kidney cells are not extensively detailed in the available literature, the behavior of other acyl glucuronides and related compounds provides a strong basis for understanding its likely transport mechanisms.
Hepatic Transport: The liver is the primary site for the glucuronidation of naproxen and its metabolites. nih.govresearchgate.net The uptake of compounds from the blood into hepatocytes is often facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are expressed on the sinusoidal (blood-facing) membrane of hepatocytes. nih.govresearchgate.net These transporters are known to handle a wide array of substrates, including glucuronide metabolites. nih.gov For instance, studies have shown that sorafenib-glucuronide, another acyl glucuronide, is a substrate for both OATP1B1 and OATP1B3. nih.gov This suggests that Demethyl Naproxen Acyl-β-D-glucuronide may also be a substrate for these hepatic uptake transporters. Once inside the hepatocyte, glucuronide conjugates are typically exported into the bile for elimination, a process often mediated by efflux transporters like the Multidrug Resistance-Associated Protein 2 (MRP2).
Renal Transport: The kidneys are responsible for the final elimination of many drug metabolites from the body. This involves a coordinated effort between uptake transporters on the basolateral (blood) side of renal proximal tubule cells and efflux transporters on the apical (urine) side. Organic Anion Transporters (OATs), such as OAT1 and OAT3, are key players in the uptake of organic anions from the blood into the tubular cells. nih.govmdpi.com These transporters are known to handle drug conjugates. nih.gov Following uptake, the metabolites are secreted into the tubular lumen by apical efflux transporters, including MRP2 and MRP4. nih.gov The cooperation between basolateral OATs and apical MRPs creates a pathway for the efficient renal secretion of conjugated compounds. nih.gov It is plausible that Demethyl Naproxen Acyl-β-D-glucuronide follows this vectorial transport pathway in the kidney.
Comparative Biochemical Behavior of Demethyl Naproxen Acyl-β-D-glucuronide versus Other Naproxen Metabolites (e.g., phenolic glucuronides)
The metabolic pathway of naproxen involves both demethylation and glucuronidation, leading to several distinct metabolites. Unlike the parent naproxen, which primarily forms an acyl glucuronide, its metabolite O-desmethylnaproxen can undergo glucuronidation at two different sites, forming both an acyl glucuronide and a phenolic glucuronide. nih.gov
In vitro studies using human liver microsomes and recombinant UDP-glucuronosyltransferase (UGT) enzymes have identified the specific isoforms involved in these conjugation reactions. While UGT2B7 is the primary enzyme responsible for the acyl glucuronidation of naproxen itself, the formation of Demethyl Naproxen Acyl-β-D-glucuronide is catalyzed by several UGT isoforms, including UGT1A3, UGT1A6, and UGT2B7. nih.gov In contrast, the phenolic glucuronidation of desmethylnaproxen (B1198181) is catalyzed by a different subset of enzymes, namely UGT1A1 and UGT1A9, which are also capable of forming the acyl glucuronide. nih.govnih.gov
This differential enzymatic handling underscores the biochemical distinction between the formation of the acyl and phenolic glucuronides of desmethylnaproxen. Furthermore, the biochemical behavior of these metabolites differs in terms of their affinity for plasma proteins. As noted previously, Demethyl Naproxen Acyl-β-D-glucuronide is 72% bound to plasma proteins in vitro. nih.govnih.gov This is significantly higher than the binding of its isomer (42%) and distinct from the binding of the parent naproxen acyl glucuronide (92%). nih.govnih.gov While specific binding data for the phenolic glucuronide of desmethylnaproxen is not detailed in the same studies, the differences observed among the acyl glucuronides highlight the structural specificity of these protein interactions.
Table 2: UGT Isoforms Involved in the Glucuronidation of Naproxen and Desmethylnaproxen
| Parent Compound | Metabolite | Catalyzing UGT Isoforms (in vitro) |
| Naproxen | Naproxen Acyl-β-D-glucuronide | UGT2B7 (primary), UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10 nih.gov |
| O-desmethylnaproxen | Demethyl Naproxen Acyl-β-D-glucuronide | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, UGT2B7 nih.gov |
| O-desmethylnaproxen | Demethyl Naproxen Phenolic glucuronide | UGT1A1, UGT1A7, UGT1A9, UGT1A10 nih.gov |
Computational and in Silico Modeling Approaches in Research on Demethyl Naproxen Acyl |a D Glucuronide
Molecular Docking Studies for UGT-Substrate Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in elucidating how a substrate like demethyl naproxen (B1676952) fits into the active site of UDP-glucuronosyltransferase (UGT) enzymes, the catalysts for its conjugation.
The formation of Demethyl Naproxen Acyl-β-D-glucuronide is catalyzed by several UGT isoforms. pharmgkb.org Research has identified that UGT1A1, 1A3, 1A6, 1A7, 1A9, 1A10, and UGT2B7 can all participate in the glucuronidation of demethyl naproxen. nih.govdrugbank.com Specifically, UGTs 1A3, 1A6, and 2B7 were found to form only the acyl glucuronide, whereas UGTs 1A1, 1A7, 1A9, and 1A10 catalyzed the formation of both phenolic and acyl glucuronides. nih.govdrugbank.com
Molecular docking simulations are employed to model the binding of demethyl naproxen within the active sites of these specific UGT isoforms. Although high-resolution crystal structures for all human UGTs are not available, homology models are frequently constructed to serve as templates for these docking studies. nih.gov The process involves placing the demethyl naproxen molecule in various orientations and conformations within the binding pocket of the UGT enzyme model. A scoring function then evaluates the energetic favorability of each pose, identifying the most likely binding mode. These models help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and amino acid residues in the enzyme's active site, which are critical for substrate recognition and catalysis.
A primary goal of molecular docking is to predict the binding affinity between the ligand and the protein. This is often expressed as a binding energy score (e.g., in kcal/mol) or correlated with experimentally determined kinetic parameters like the Michaelis-Menten constant (Kₘ).
While specific docking scores for demethyl naproxen are not extensively published, kinetic studies on its parent compound, naproxen, provide valuable comparative data. The glucuronidation of naproxen in human liver microsomes demonstrates biphasic kinetics, indicating the involvement of at least two enzymes with different affinities: a high-affinity component and a low-affinity component. nih.govdrugbank.com UGT2B7 has been identified as the high-affinity enzyme primarily responsible for hepatic naproxen acyl glucuronidation. nih.govdrugbank.com The atypical glucuronidation kinetics observed for demethyl naproxen suggest a complex interaction involving multiple binding sites or cooperative binding within the UGT active site. nih.gov
Conformational analysis within the docking context examines how the structure of demethyl naproxen might change upon binding. The flexibility of both the ligand and the protein's active site residues is often considered to achieve an "induced fit" model. For instance, docking studies on the parent compound naproxen with prostaglandin (B15479496) synthase (an illustrative model for drug-protein interaction) have identified key interacting residues like Glycine, Leucine, and Phenylalanine, highlighting the importance of CH/π interactions in stabilizing the ligand within the active site. biomedres.us Similar analyses for demethyl naproxen with UGTs are crucial for understanding the structural basis of its metabolism.
Table 1: UGT Isoforms Involved in Demethyl Naproxen Glucuronidation and Kinetic Parameters for the Parent Compound, Naproxen This table summarizes the UGT enzymes known to metabolize demethyl naproxen and provides experimentally determined Kₘ values for naproxen as a reference for binding affinity.
| Enzyme/System | Role in Demethyl Naproxen Glucuronidation | Naproxen Kₘ (High-Affinity Component) | Naproxen Kₘ (Low-Affinity Component) | Citation |
|---|---|---|---|---|
| Human Liver Microsomes | Acyl & Phenolic Glucuronidation | 29 ± 13 µM | 473 ± 108 µM | nih.govdrugbank.com |
| UGT1A1 | Acyl & Phenolic Glucuronidation | - | - | nih.govdrugbank.com |
| UGT1A3 | Acyl Glucuronidation Only | - | - | nih.govdrugbank.com |
| UGT1A6 | Acyl Glucuronidation Only | - | - | nih.govdrugbank.com |
| UGT1A9 | Acyl & Phenolic Glucuronidation | - | - | nih.govdrugbank.com |
| UGT1A10 | Acyl & Phenolic Glucuronidation | - | - | nih.govdrugbank.com |
| UGT2B7 | Acyl Glucuronidation Only | 72 µM | - | nih.govdrugbank.com |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms and molecules over time. These simulations are essential for understanding the flexibility, stability, and environmental interactions of Demethyl Naproxen Acyl-β-D-glucuronide after its formation.
While specific MD simulation studies focused exclusively on Demethyl Naproxen Acyl-β-D-glucuronide are not widely documented, the methodology is well-established for studying similar biomolecules. arxiv.orgaps.org To perform such a simulation, the 3D structure of the glucuronide would be placed in a simulation box filled with water molecules to mimic the aqueous environment of plasma or cytosol. Alternatively, it could be placed within a lipid bilayer model to simulate its interaction with cell membranes. nih.gov
The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over very short time steps (femtoseconds). By running the simulation for nanoseconds or even microseconds, a trajectory is generated that reveals the molecule's dynamic behavior. This approach can identify stable and transient conformational states, the flexibility of different parts of the molecule (e.g., the naphthalene (B1677914) ring versus the glucuronide moiety), and how it interacts with surrounding water, ions, or lipids. nih.gov
A key aspect of acyl glucuronide chemistry is their inherent reactivity, which leads to intramolecular rearrangements. rsc.org MD simulations can be used to explore the conformational landscape that precedes these chemical changes. The primary dynamic process for acyl glucuronides is acyl migration, where the demethyl naproxen moiety shifts from its initial 1-β-O-acyl position to the 2-, 3-, and 4-hydroxyl groups on the glucuronic acid ring. rsc.org This process results in the formation of several positional isomers. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. These methods are used to predict chemical reactivity, which is particularly important for acyl glucuronides due to their potential to form covalent adducts with proteins. rsc.orgnih.gov
QC calculations can determine the distribution of electron density within the Demethyl Naproxen Acyl-β-D-glucuronide molecule, identifying the carbonyl carbon of the acyl group as a key electrophilic site susceptible to nucleophilic attack. researchgate.net Researchers use these methods to calculate the activation energies for the intramolecular acyl migration and hydrolysis reactions. rsc.org A lower activation energy implies a faster reaction rate and, consequently, a less stable glucuronide. This predicted reactivity can be correlated with experimental observations of protein adduct formation, providing a theoretical basis for assessing the bioactivation potential of the metabolite. rsc.orgresearchgate.net For example, studies have shown that the rate of acyl migration is directly linked to the extent of protein binding, a process believed to be a potential mechanism of toxicity for some drugs. rsc.orgresearchgate.net
Frontier Orbital Analysis
Frontier orbital analysis, based on quantum mechanics, is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), making it susceptible to electrophilic attack, while the LUMO energy reflects its ability to accept electrons (electrophilicity), indicating sites prone to nucleophilic attack. docsdrive.comresearchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. biomedres.us
In a molecular modeling analysis of naproxen and its metabolites, the electronic properties of Demethyl Naproxen Acyl-β-D-glucuronide (DNAP-AGLU) were investigated using Density Functional Theory (DFT) calculations. docsdrive.comscialert.net The analysis revealed that the HOMO-LUMO energy differences for naproxen and its metabolites, including DNAP-AGLU, were in a narrow range, indicating similar kinetic lability. docsdrive.com For DNAP-AGLU, the regions of negative electrostatic potential, which are susceptible to electrophilic attack, were concentrated around the carboxyl and hydroxyl oxygen atoms. docsdrive.com The HOMOs with high electron density were found on the non-hydrogen atoms of the fused phenyl rings. docsdrive.com
Table 1: Calculated Electronic Properties of Demethyl Naproxen Acyl-β-D-glucuronide (DNAP-AGLU) Data sourced from DFT calculations.
| Property | Value (eV) | Significance |
| HOMO Energy | -5.7 | Indicates electron-donating capability; susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 | Indicates electron-accepting capability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 | Reflects kinetic stability and chemical reactivity. biomedres.us |
Transition State Modeling for Hydrolysis and Rearrangement Reactions
Acyl glucuronides are known to be chemically reactive, undergoing intramolecular rearrangement (acyl migration) and hydrolysis. researchgate.netnih.gov These reactions proceed through transition states that determine the reaction rates. Computational modeling, particularly using DFT, allows for the calculation of the activation energies associated with these transition states, providing a theoretical basis for understanding the stability and reactivity of compounds like Demethyl Naproxen Acyl-β-D-glucuronide. researchgate.netresearchgate.net
The primary degradation pathways for acyl glucuronides are:
Hydrolysis: The ester linkage is cleaved, regenerating the parent carboxylic acid (Demethyl Naproxen) and glucuronic acid. researchgate.net
Acyl Migration: The acyl group migrates from the C-1 hydroxyl group of the glucuronic acid moiety to adjacent hydroxyl groups (C-2, C-3, and C-4), forming positional isomers. researchgate.netnih.gov This transacylation is a pH-dependent intramolecular reaction. researchgate.netnih.gov
Table 2: Experimentally Determined Degradation Rate Constants for S-Naproxen-β-1-O-acyl glucuronide (a structural analog) Data from experiments conducted in 25 mM potassium phosphate (B84403) buffer (pH 7.40). nih.gov
| Reaction Pathway | Rate Constant (k, h⁻¹) | Description |
| Hydrolysis of 1-β-O-acyl isomer | 0.025 | Rate of conversion back to the parent drug (Naproxen). |
| Migration to 2-O-acyl isomer | 0.18 | Rate of intramolecular rearrangement from the C-1 to the C-2 position. |
| Hydrolysis of all migrated isomers | 0.0058 | Combined rate of hydrolysis for the C-2, C-3, and C-4 isomers. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Glucuronidation Potential and Metabolic Fate (In Vitro)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties and metabolic fate. tandfonline.comscienceforecastoa.com For Demethyl Naproxen Acyl-β-D-glucuronide, QSPR models can predict its potential for formation (glucuronidation) and its subsequent stability and reactivity in vitro. These models are built by analyzing a dataset of related compounds and identifying molecular descriptors that significantly influence the property of interest. tandfonline.comnih.gov
Glucuronidation is a major Phase II metabolic pathway for compounds containing functional groups like carboxylic acids. nih.govresearchgate.net QSPR studies on acyl glucuronides aim to predict their degradation half-lives, which are a composite measure of hydrolysis and acyl migration rates. tandfonline.comnih.gov A rigorously validated model can help understand the key molecular features that determine the stability of these metabolites. nih.gov
The development of a QSPR model involves calculating a wide range of molecular descriptors and using statistical methods, such as multiple linear regression, to find the best correlation with the experimental property. tandfonline.com For acyl glucuronides, important descriptors have been found to relate to the molecule's electronic character, size, and complexity. nih.gov These in silico predictions are valuable in early drug development for assessing the metabolic profile of new chemical entities. oup.comcreative-biolabs.com
Table 3: Key Molecular Descriptor Classes in QSPR Models for Acyl Glucuronide Metabolic Fate
| Descriptor Class | Specific Examples | Relevance to Metabolic Fate |
| Constitutional Descriptors | Number of quaternary carbons, Number of rings | Relates to the overall size, shape, and complexity of the aglycone structure, influencing enzyme binding and intrinsic reactivity. tandfonline.comnih.gov |
| Electronic Descriptors | Sanderson electronegativities, Dipole moment | Governs the electronic distribution within the molecule, affecting the reactivity of the ester bond susceptible to hydrolysis and acyl migration. nih.gov |
| Topological Descriptors | Ring complexity indices | Describes the intricacy of the ring systems in the molecule, which can impact steric hindrance and access of nucleophiles to the reactive carbonyl center. nih.gov |
| Physicochemical Descriptors | Lipophilicity (logP), Electron Affinity, Ionization Potential | These properties influence how the molecule interacts with its biological environment, including binding to metabolic enzymes and transport proteins. nih.gov |
Emerging Research Directions and Future Perspectives for Demethyl Naproxen Acyl |a D Glucuronide
Development of Novel Biosensors and High-Throughput Screening Methods for Acyl Glucuronide Reactivity
A primary challenge in drug development is the early identification of potentially reactive metabolites. nih.gov Acyl glucuronides, including Demethyl Naproxen (B1676952) Acyl-β-D-glucuronide, are implicated in this area due to their inherent chemical instability and tendency to undergo reactions like acyl migration and covalent binding to proteins. nih.govnih.gov Future research is increasingly focused on developing methods that can rapidly and accurately assess this reactivity.
High-Throughput Screening (HTS): The development of HTS assays is crucial for evaluating large numbers of drug candidates in the early stages of discovery. nih.gov Traditional methods are often hampered by the need to synthesize and purify authentic acyl glucuronide standards, which can be a significant bottleneck. jst.go.jp To address this, new in vitro screening models are emerging that assess reactivity without requiring the isolated metabolite. For instance, a rapid assay based on monitoring the rate of acyl migration has been developed. nih.gov This method compares the migration rates of various compounds, allowing for a ranking of their stability and providing a valuable tool for selecting candidates with a lower risk of forming reactive metabolites. nih.gov Another approach involves incubating the parent drug with human liver microsomes and then evaluating the stability of the formed acyl glucuronide in situ. jst.go.jp
Novel Biosensors: While not yet widely implemented, the development of novel biosensors represents a significant future direction. These sensors could offer real-time detection of reactive acyl glucuronide formation and their subsequent adduction to proteins. Such tools would move beyond the current snapshot-in-time analyses, providing dynamic information about the metabolite's lifecycle and interaction with its environment. The goal is to create systems that can predict potential liabilities with greater sensitivity and biological relevance than current screening funnels.
Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions (In Vitro)
Understanding the kinetics of Demethyl Naproxen Acyl-β-D-glucuronide requires sophisticated analytical techniques capable of monitoring its degradation and isomerization in real-time. Advanced spectroscopic methods are at the forefront of this research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has proven to be a powerful tool for studying acyl glucuronides. It allows for the unambiguous identification and quantification of the various isomers formed during acyl migration (e.g., α/β-2-O-, 3-O-, and 4-O-acyl isomers) and can distinguish them from products of hydrolysis. nih.gov An NMR-based method that tracks the disappearance of the anomeric resonance of the initial 1-β-O-acyl glucuronide can be used to determine degradation kinetics. nih.gov Furthermore, advanced techniques like "dynamic" stopped-flow HPLC/¹H NMR spectroscopy enable the capture and characterization of highly reactive and transient intermediates, such as the α-1-O-acyl isomer, which were previously difficult to observe. acs.org This provides crucial data on the complete reaction cascade. acs.orgacs.org
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique due to its high sensitivity and specificity. nih.govwiley.com Tandem MS (LC-MS/MS) is particularly effective for identifying and quantifying metabolites in complex biological matrices. youtube.com While quantifying unstable analytes like acyl glucuronides can be challenging, MS allows for the selective detection of specific isomers and degradation products. nih.govresearchgate.net Future applications include the broader use of Mass Spectrometry Imaging (MSI), a technique that can visualize the spatial distribution of drugs and their metabolites directly in tissue sections, offering insights into where Demethyl Naproxen Acyl-β-D-glucuronide is formed and where it might react within an organ in preclinical animal models. nih.govnih.gov
Table 1: Comparison of Advanced Spectroscopic Techniques for Acyl Glucuronide Analysis
| Technique | Strengths | Weaknesses | Application in Demethyl Naproxen Acyl-β-D-glucuronide Research |
|---|---|---|---|
| NMR Spectroscopy | Provides detailed structural information; can distinguish and quantify isomers without standards; delineates degradation pathways (migration vs. hydrolysis). nih.govacs.org | Lower sensitivity compared to MS; can be impractical for complex matrices like plasma without chromatographic coupling. nih.gov | Determining the precise kinetics and mechanisms of acyl migration and hydrolysis in vitro. nih.govacs.org |
| HPLC-MS/MS | High sensitivity and specificity; suitable for complex biological matrices; can quantify low-abundance metabolites. nih.govyoutube.com | Quantification can be problematic without stable-isotope labeled standards; provides less structural detail than NMR. nih.gov | Quantifying the formation and clearance of the metabolite in in vitro systems and animal models. researchgate.netnih.gov |
| Mass Spectrometry Imaging (MSI) | Provides spatial distribution of the metabolite within tissues; does not require labeling; can analyze multiple molecules simultaneously. nih.govnih.gov | Often has lower spatial resolution than microscopy; quantification can be complex. | Visualizing the distribution in target tissues (e.g., liver) in animal models to understand site-specific metabolism and potential reactivity. nih.gov |
Integration with Systems Biology and Metabolomics Platforms for Comprehensive Metabolic Profiling (In Vitro/Animal Models, avoiding human clinical)
To gain a holistic understanding of Demethyl Naproxen Acyl-β-D-glucuronide, researchers are moving beyond studying the molecule in isolation. The integration of its analysis into systems biology and metabolomics platforms provides a broader context of its metabolic impact.
In a systems biology approach, the formation and reactivity of this metabolite are not viewed as isolated events but as part of a complex network of interactions. For example, metabolomics studies can profile the complete set of small-molecule metabolites in a biological system (e.g., liver microsomes or in animal models) following exposure to naproxen. scialert.netresearchgate.net This allows researchers to observe how the formation of Demethyl Naproxen Acyl-β-D-glucuronide might alter other metabolic pathways.
Recent studies have begun to link the presence of acyl glucuronides to downstream biological responses. For instance, research on naproxen acyl glucuronide has shown that it binds irreversibly to proteins like human serum albumin (HSA) in a time- and concentration-dependent manner. nih.gov This protein adduction is a key event that can be quantified and correlated with other cellular responses. In one study, T-cell reactivity was observed in response to desmethyl-naproxen, and these T-cells also showed reactivity towards the naproxen acyl glucuronide, suggesting a potential link between the metabolite and immune responses. nih.gov By combining metabolomics (to measure the metabolite and its adducts) with other 'omics' data (e.g., proteomics, transcriptomics), a more comprehensive picture of the potential biological consequences of Demethyl Naproxen Acyl-β-D-glucuronide formation can be constructed in preclinical models.
Exploration of Structure-Metabolism Relationships for Acyl Glucuronides
A key goal in modern drug discovery is to predict a molecule's metabolic fate based on its chemical structure. The study of structure-metabolism relationships (SMRs) and quantitative structure-property relationships (QSPRs) for acyl glucuronides is a vibrant area of research that directly informs the future study of compounds like Demethyl Naproxen Acyl-β-D-glucuronide. nih.govrsc.org
Research has demonstrated that the stability and reactivity of an acyl glucuronide are highly dependent on the structure of the parent aglycone. rsc.orgnih.gov Key factors influencing the degradation rate constant include:
Electronic Effects: The electrophilicity of the ester carbonyl carbon is a major determinant of reactivity. acs.org This can be predicted using descriptors like the pKa of the parent carboxylic acid or Hammett's σ constants for substituted aromatic acids. nih.govnih.govnih.gov Electron-withdrawing groups on the aglycone tend to increase the degradation rate. acs.org
Steric Effects: Steric hindrance around the ester linkage can significantly decrease the rate of acyl migration and hydrolysis. acs.orgacs.org Descriptors such as Taft's steric constant (Es) have been used in models to quantify this effect. acs.org
Studies have successfully created models that correlate these physicochemical properties with experimentally determined degradation half-lives. nih.govrsc.org For example, ¹³C NMR chemical shifts of the carbonyl carbon in both the parent acid and the resulting glucuronide have shown a good correlation with the logarithm of the degradation rate constant. acs.orgnih.gov These models, often developed using a series of structurally related compounds, provide a framework for predicting the likely stability of Demethyl Naproxen Acyl-β-D-glucuronide and for designing future drug candidates where the formation of highly reactive acyl glucuronides is minimized. rsc.org
Table 2: Key Structural Features Influencing Acyl Glucuronide Reactivity
| Structural Feature | Influence on Reactivity | Example Descriptor | Research Finding |
|---|---|---|---|
| Electronic Properties of Aglycone | Electron-withdrawing groups increase reactivity by making the carbonyl carbon more electrophilic. | pKa of parent acid, Hammett's σ constant. nih.govnih.gov | The log of the degradation rate constant (log k) of βGAs derived from substituted benzoic acids correlates with Hammett's σ constants. acs.orgnih.gov |
| Steric Hindrance | Bulky groups near the carboxylic acid moiety decrease reactivity by sterically hindering intramolecular acyl migration. | Taft's steric constant (Es). acs.org | Multiple regression analyses show that increasing steric hindrance around the ester linkage decreases the degradation rate constant. acs.org |
| Stereochemistry | The stereochemistry at the α-position of the parent acid can influence the rate of acyl migration. | (R)- vs. (S)-isomers. | The degradation rate of the glucuronide of an (S)-isomer of an arylpropionic acid was found to be slower than that of the (R)-isomer, likely due to steric hindrance. acs.org |
Application of Artificial Intelligence and Machine Learning in Predicting Acyl Glucuronidation Pathways
While traditional QSAR models rely on linear regressions with a limited number of descriptors, ML algorithms can analyze vast datasets and identify complex, non-linear patterns that are beyond the scope of simpler models. nih.govyoutube.com In the context of Demethyl Naproxen Acyl-β-D-glucuronide, AI/ML can be applied in several ways:
Predicting Site of Metabolism: ML models can be trained on large libraries of compounds to predict which enzymes (e.g., specific UGT isoforms) are likely to metabolize a new drug candidate and whether acyl glucuronidation will be a major pathway. nih.govbohrium.com
Predicting Reactivity: By integrating a wider range of molecular descriptors than traditional QSAR, ML models can generate more accurate predictions of an acyl glucuronide's degradation half-life and its propensity to form protein adducts. nih.govacubiosys.com
Generative AI for Drug Design: Advanced generative AI models can be used to design new molecules that possess the desired therapeutic activity but are less likely to be metabolized into reactive acyl glucuronides. These models learn the principles of structure-metabolism relationships and can propose novel chemical structures with optimized metabolic profiles. pharmajen.com
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying Demethyl Naproxen Acyl-β-D-glucuronide in biological matrices?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. For quantification, ensure calibration curves are validated using isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Stability during sample preparation must be monitored due to pH-dependent hydrolysis and acyl migration .
- Critical parameters : Column selection (C18 or HILIC for polar metabolites), mobile phase pH (optimized between 3.0–4.0 to minimize decomposition), and temperature control (4°C during autosampler storage) .
Q. How does pH influence the stability of Demethyl Naproxen Acyl-β-D-glucuronide in vitro?
- Experimental design : Incubate the compound in buffers across a pH range (1.0–9.0) at 37°C. Monitor degradation via time-course sampling and HPLC-MS analysis.
- Findings : Hydrolysis dominates at extremes (pH <3 or >7), while acyl migration peaks near pH 5.0–6.0. Below pH 4.0, acyl migration is negligible, making acidic conditions optimal for storage .
Q. What are the best practices for handling and storing Demethyl Naproxen Acyl-β-D-glucuronide to prevent degradation?
- Protocol : Store lyophilized samples at -80°C in anhydrous conditions. For liquid samples, acidify to pH 3.0–4.0 and store at -20°C. Avoid freeze-thaw cycles by aliquoting .
Advanced Research Questions
Q. How can protein adducts of Demethyl Naproxen Acyl-β-D-glucuronide be detected and characterized in toxicological studies?
- Methodology : Use immunoblotting (e.g., Western blot) with antibodies specific to naproxen-protein adducts. Confirm adduct formation via LC-MS/MS after tryptic digestion, focusing on modified peptides.
- Challenges : Distinguish covalent adducts from non-specific binding. Include negative controls (e.g., heat-denatured proteins) and validate with competitive ELISA .
Q. What experimental models are suitable for studying the in vivo toxicity of Demethyl Naproxen Acyl-β-D-glucuronide?
- Approach : Use transgenic rodents lacking UDP-glucuronosyltransferase (UGT) enzymes to isolate the metabolite’s effects. Pair with wild-type models to compare systemic exposure and organ-specific toxicity.
- Data interpretation : Measure plasma/tissue concentrations of the glucuronide and correlate with histopathological findings (e.g., hepatic necrosis, renal tubular injury) .
Q. How can factorial design optimize the synthesis or formulation of Demethyl Naproxen Acyl-β-D-glucuronide for pharmacokinetic studies?
- Design : Apply a Box-Behnken design to evaluate variables like temperature, solvent polarity, and reaction time. Use response surface methodology to identify optimal conditions for yield and purity.
- Validation : Confirm reproducibility across three independent batches and characterize impurities via NMR and HRMS .
Data Contradiction and Resolution
Q. Why do in vitro studies suggest high toxicity of acyl glucuronides, while in vivo data remain inconclusive?
- Analysis : In vitro systems (e.g., hepatocyte cultures) lack compensatory mechanisms (e.g., renal excretion, protein binding). In vivo, rapid clearance and adduct sequestration may mitigate toxicity.
- Resolution : Conduct cross-species comparisons (humanized liver mice vs. human primary hepatocytes) to bridge translational gaps .
Q. How to address discrepancies in acyl migration rates reported across studies?
- Troubleshooting : Standardize buffer composition (ionic strength, co-solvents) and validate HPLC-MS methods using reference standards. Publish raw kinetic data (e.g., Arrhenius plots) to enable meta-analyses .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
